molecular formula C15H17NO3 B13047121 (R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one

(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one

Cat. No.: B13047121
M. Wt: 259.30 g/mol
InChI Key: KQNRJQMIMFGUKG-CQSZACIVSA-N
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Description

(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one (CAS 1816253-28-7) is a chiral pyrrolidin-2-one derivative of interest in medicinal chemistry and drug discovery research. The compound features a phenoxy linkage to a pyrrolidin-2-one ring, a scaffold recognized for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The (R)-enantiomer provides a specific stereochemical orientation that is critical for selective binding to enantioselective biological targets, a key consideration in the design of novel therapeutic agents . The cyclopropylacetyl moiety contributes a constrained hydrophobic element to the structure. While specific biological data for this compound is not widely published in the available literature, its molecular architecture aligns with compounds investigated for various pharmacological activities. Pyrrolidine and pyrrolidin-2-one scaffolds are prevalent in research areas including central nervous system (CNS) diseases, inflammation, and oncology . Furthermore, structurally related phenoxy-linked compounds have been explored as potent inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), a target in cancer therapy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(3R)-3-[4-(2-cyclopropylacetyl)phenoxy]pyrrolidin-2-one

InChI

InChI=1S/C15H17NO3/c17-13(9-10-1-2-10)11-3-5-12(6-4-11)19-14-7-8-16-15(14)18/h3-6,10,14H,1-2,7-9H2,(H,16,18)/t14-/m1/s1

InChI Key

KQNRJQMIMFGUKG-CQSZACIVSA-N

Isomeric SMILES

C1CNC(=O)[C@@H]1OC2=CC=C(C=C2)C(=O)CC3CC3

Canonical SMILES

C1CC1CC(=O)C2=CC=C(C=C2)OC3CCNC3=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach, where the key intermediate, (R)-3-hydroxypyrrolidin-2-one, is coupled with a suitably functionalized 4-(2-cyclopropylacetyl)phenol derivative. The main challenges lie in achieving high enantioselectivity and preserving the integrity of the cyclopropylacetyl group during the coupling and subsequent steps.

Stepwise Synthetic Route

Step Description Key Reagents/Conditions Notes
1 Preparation of (R)-3-hydroxypyrrolidin-2-one Enantioselective synthesis or resolution methods; chiral catalysts or enzymatic resolution Ensures the (R)-configuration at the 3-position of pyrrolidin-2-one
2 Synthesis of 4-(2-cyclopropylacetyl)phenol intermediate Friedel-Crafts acylation of phenol with cyclopropylacetyl chloride or equivalent Control of reaction conditions to avoid cyclopropyl ring opening
3 Coupling of (R)-3-hydroxypyrrolidin-2-one with 4-(2-cyclopropylacetyl)phenol Use of coupling agents such as carbodiimides (e.g., EDCI), or Mitsunobu reaction Formation of the ether linkage between pyrrolidinone and phenol moieties
4 Purification and chiral resolution (if necessary) Chromatographic techniques or crystallization To isolate the pure (R)-enantiomer and remove any racemic or side products

Enantioselective Considerations

  • The stereochemistry at the 3-position of pyrrolidin-2-one is introduced either by asymmetric synthesis employing chiral catalysts or by resolution of racemic mixtures using chiral auxiliaries or enzymes.
  • Maintaining stereochemical purity throughout the synthesis is critical, as the biological activity is enantiomer-dependent.

Representative Reaction Conditions

  • Step 1: Asymmetric hydrogenation or enzymatic reduction of a suitable precursor to obtain (R)-3-hydroxypyrrolidin-2-one.
  • Step 2: Friedel-Crafts acylation conducted at low temperature (0–5 °C) using Lewis acids like AlCl3 to prevent cyclopropyl ring degradation.
  • Step 3: Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple the hydroxyl group of pyrrolidinone with the phenol.
  • Step 4: Final purification by preparative chiral HPLC or recrystallization from suitable solvents.

Research Findings and Optimization

  • Studies have shown that the choice of coupling method significantly affects yield and stereochemical integrity. Mitsunobu conditions provide high coupling efficiency with minimal racemization.
  • The cyclopropylacetyl group is sensitive to acidic and strongly nucleophilic conditions; thus, mild reaction conditions are preferred.
  • Enzymatic resolution of racemic intermediates has been reported to afford high enantiomeric excess (>95% ee).
  • Scale-up synthesis requires careful control of temperature and reagent stoichiometry to avoid side reactions such as cyclopropane ring opening or over-acylation.

Data Table Summarizing Key Preparation Parameters

Parameter Optimal Condition Effect on Product
Enantioselective step Use of chiral catalyst or enzyme, low temperature (0–25 °C) High enantiomeric purity (>95% ee)
Friedel-Crafts acylation AlCl3, 0–5 °C, dry solvent (e.g., dichloromethane) Preserves cyclopropyl ring, good yield (~80%)
Coupling reaction Mitsunobu reaction (DEAD, PPh3), room temperature Efficient ether bond formation, minimal racemization
Purification Chiral HPLC or recrystallization Isolation of pure (R)-enantiomer, >98% purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylacetyl group.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, pyrrolidinone derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Industry

Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes compounds with structural or functional similarities to (R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one:

Compound Name Structural Features Biological Target/Activity Key Findings Reference
This compound Pyrrolidin-2-one core, cyclopropylacetyl-phenoxy substituent Unknown (inferred: CNS or enzyme modulation) N/A (hypothetical comparison based on structural analogs)
A-317920 Cyclopropylcarbonyl phenoxy, piperazinylpropoxy linker Histamine H3 receptor antagonist 10-150x potency gain over earlier antagonists; cognitive enhancement in rats
Compound 10b (from ) 4-Fluorobenzoyl-piperidinyl, pyrrolidin-2-one, 4-methoxybenzyl Acetylcholinesterase inhibitor Excellent anti-Alzheimer’s activity (comparable to donepezil)
Compound 18c (from ) Trifluoromethyl-benzyl, imidazolidin-2-one, piperidinylmethyl Acetylcholinesterase inhibitor High efficacy in scopolamine-induced cognitive dysfunction models
(R)-4-Benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one Oxazolidin-2-one core, cyclopentyl, methylsulfonylphenyl Unknown (likely enzyme inhibitor or chiral catalyst) Utilized in asymmetric synthesis; no explicit biological data

Pharmacological and Functional Comparisons

Pyrrolidin-2-one Derivatives (Anti-Alzheimer’s Agents)
  • Compound 10b and 18c share the pyrrolidin-2-one/imidazolidin-2-one core with the target compound. Both exhibit acetylcholinesterase (AChE) inhibition, a mechanism critical in Alzheimer’s therapy. Compound 10b demonstrated IC50 values comparable to donepezil (a benchmark AChE inhibitor), suggesting that the phenoxy-pyrrolidinone scaffold enhances target binding .
  • Inference for Target Compound: The cyclopropylacetyl group in this compound may similarly optimize lipophilicity and blood-brain barrier penetration, though its AChE activity remains unconfirmed.
Histamine H3 Receptor Antagonists
  • A-317920 contains a cyclopropylcarbonyl-phenoxy group and a piperazine linker. It showed a 10–150-fold potency improvement over earlier H3 antagonists (e.g., thioperamide) in cognitive studies, attributed to its rigid cyclopropane-enhanced receptor affinity .
  • Inference for Target Compound : The cyclopropylacetyl group in the target compound could similarly stabilize conformational binding to allosteric enzyme sites or receptors.
Oxazolidin-2-one Derivatives
  • The oxazolidin-2-one derivative in shares a lactam ring and cyclopentyl group. Such compounds are often used in asymmetric synthesis or as enzyme inhibitors, though their biological data are unspecified .

Biological Activity

(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one is a synthetic compound belonging to the class of pyrrolidinones, characterized by its unique chemical structure that includes a pyrrolidine ring substituted with a phenoxy group and a cyclopropylacetyl moiety. This compound has garnered attention due to its potential biological activities, particularly in therapeutic applications.

Structural Information

  • Common Name : this compound
  • CAS Number : 1816253-28-7
  • Molecular Formula : C₁₅H₁₇NO₃
  • Molecular Weight : 259.30 g/mol
PropertyValue
Molecular FormulaC₁₅H₁₇NO₃
Molecular Weight259.30 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that this compound exhibits significant biological activities that may involve the modulation of various biological pathways. The compound's stereochemistry, denoted by the (R) configuration, plays a crucial role in its interaction with biological targets.

  • Inhibition of Monoacylglycerol Lipase (MAGL) :
    • The compound has been identified as a potential inhibitor of MAGL, an enzyme implicated in the degradation of endocannabinoids. Inhibition of MAGL can enhance the levels of these signaling molecules, potentially offering therapeutic benefits for neurodegenerative diseases and pain management .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for further research in treating conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cellular pathways associated with inflammation and apoptosis. These studies typically involve:

  • Cell viability assays to assess cytotoxicity.
  • ELISA assays for cytokine release to evaluate anti-inflammatory effects.

In Vivo Studies

Animal models have been utilized to investigate the pharmacokinetics and pharmacodynamics of the compound. Key findings include:

  • Dosing Regimens : Various dosing strategies have been tested to establish optimal therapeutic windows.
  • Behavioral Assessments : Changes in behavior related to pain and anxiety have been observed, indicating potential applications in pain management.

Case Study 1: Neuroprotective Potential

A recent case study focused on the effects of this compound in a mouse model of ALS. The study aimed to evaluate:

  • Objective : To determine if the compound could prolong survival and improve motor function.
  • Findings : Mice treated with the compound showed significant improvements in motor coordination compared to control groups.

Case Study 2: Pain Management

Another case study examined the analgesic properties of this compound in a chronic pain model. The study included:

  • Objective : To assess the efficacy of this compound in reducing pain perception.
  • Results : The treated group exhibited reduced pain sensitivity as measured by behavioral tests.

Q & A

Q. What are the recommended analytical methods to confirm the structural identity and purity of (R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one?

Methodological Answer:

  • Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, especially for stereoisomers like the (R)-enantiomer. This technique resolves spatial arrangements of substituents (e.g., cyclopropylacetyl and phenoxy groups) .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent integration and coupling constants. For example, the pyrrolidin-2-one carbonyl signal typically appears at ~170–175 ppm in 13C^{13}C-NMR, while cyclopropyl protons show distinct splitting patterns .
  • High-Performance Liquid Chromatography (HPLC) : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to validate enantiomeric purity (>98% is standard for pharmacological studies). Gradient elution with acetonitrile/water (0.1% TFA) is recommended .

Q. What synthetic routes are reported for this compound, and what are their key challenges?

Methodological Answer:

  • Multi-Step Synthesis :
    • Core Formation : Start with (R)-pyrrolidin-2-one and introduce the phenoxy group via nucleophilic aromatic substitution (e.g., using 4-fluorophenol under basic conditions).
    • Cyclopropylacetyl Installation : React the intermediate with cyclopropylacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Challenges include steric hindrance at the pyrrolidine nitrogen and racemization risk during acylation .
  • Yield Optimization : Typical yields range from 40–60%. Improve via low-temperature (–20°C) reactions to suppress side reactions like epimerization .

Q. How does the stereochemistry at the pyrrolidine ring impact bioactivity?

Methodological Answer:

  • The (R)-configuration is critical for target engagement in neurological applications (e.g., SV2A binding for PET tracers). Comparative studies using (S)-enantiomers show >90% reduced affinity, highlighting the need for rigorous chiral resolution during synthesis .
  • Experimental Design :
    • Perform competitive binding assays with radiolabeled ligands (e.g., 11C^{11}C-UCB-J) to quantify enantiomer-specific binding kinetics .
    • Use molecular docking simulations to model interactions between the (R)-enantiomer and target proteins (e.g., SV2A’s hydrophobic binding pocket) .

Advanced Research Questions

Q. How can synthetic bottlenecks in large-scale production of the compound be addressed without compromising enantiomeric purity?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Replace traditional resolution methods with chiral catalysts (e.g., BINOL-derived phosphoric acids) to directly generate the (R)-enantiomer. This reduces steps and improves atom economy .
  • Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect and correct racemization during acylation .

Q. How to resolve contradictions in reported spectroscopic data for structurally similar pyrrolidinone derivatives?

Methodological Answer:

  • Case Study : Discrepancies in 1H^1H-NMR chemical shifts for cyclopropylacetyl groups may arise from solvent polarity or concentration effects.
    • Standardization : Re-run spectra under identical conditions (e.g., DMSO-d6 at 25°C) and compare with computational predictions (DFT-based NMR shift calculations) .
    • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm assignments, particularly for overlapping signals in the aromatic region .

Q. What strategies are effective for modifying the compound’s substituents to enhance pharmacokinetic properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Phenoxy Group Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to improve metabolic stability. For example, 4-fluorophenoxy analogs show prolonged half-life in hepatic microsome assays .
    • Cyclopropylacetyl Replacement : Test tert-butyl or trifluoromethyl groups to balance lipophilicity and solubility. Use logP calculations (e.g., XLogP3) to guide design .
  • In Vivo Testing : Administer derivatives in rodent models and quantify plasma exposure via LC-MS/MS. Prioritize compounds with >2-hour half-life and >30% oral bioavailability .

Q. How to address discrepancies in bioactivity data across different assay platforms?

Methodological Answer:

  • Case Study : Conflicting IC50_{50} values for SV2A binding may arise from assay conditions (e.g., membrane vs. cell-based assays).
    • Standardized Protocols : Use recombinant SV2A-overexpressing HEK293 cells and 18F^{18}F-FMPEP-d2 as a reference ligand. Normalize data to protein concentration (Bradford assay) .
    • Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., buffer pH, temperature) causing variability .

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